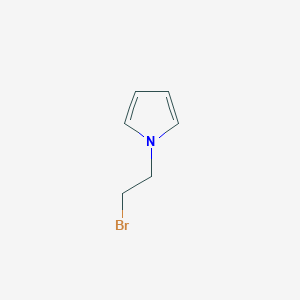
1-(2-Bromoethyl)pyrrole
概要
説明
1-(2-Bromoethyl)pyrrole is a compound that can be considered as a derivative of pyrrole with a bromoethyl substituent. Pyrrole is a five-membered heterocyclic compound with an NH group at one position and four carbon atoms making up the rest of the ring. The presence of the bromoethyl group on the pyrrole ring can significantly alter its reactivity and properties, making it a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of pyrrole derivatives, including those with bromoethyl substituents, can be achieved through various methods. For instance, pyrroles can react with 1-acyl-2-bromoacetylenes on silica to give di(pyrrol-2-yl)ethenes, which are related to this compound structures . Another approach involves the multicomponent 1,3-dipolar cycloaddition to synthesize pyrrolo[2,1-a]isoquinoline derivatives, starting from different acetylenic dipolarophiles, which could potentially be adapted to synthesize this compound derivatives . Furthermore, pyrroles have been cross-coupled with 1-acyl-2-bromoacetylenes on alumina, a process that could be considered an 'inverse Sonogashira coupling' and may be relevant to the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrole ring with a 2-bromoethyl group attached to one of the carbon atoms. The structure of pyrrole derivatives is often confirmed using spectroscopic methods such as IR and NMR, as demonstrated in the synthesis of pyrrolo[2,1-a]isoquinoline derivatives . The regioselectivity and the nature of substituents on the pyrrole ring can significantly influence the electronic distribution and, consequently, the chemical behavior of the molecule.
Chemical Reactions Analysis
This compound and related compounds can participate in various chemical reactions. For example, 2-bromo-N-(p-toluenesulfonyl)pyrrole, a derivative of 2-bromopyrrole, has been used as a substrate for Suzuki coupling reactions . This indicates that this compound could also be employed in cross-coupling reactions due to the presence of the bromine atom, which is a good leaving group. Additionally, pyrrole has been used as a directing group in Pd(II)-catalyzed alkylation and benzylation reactions, suggesting that this compound could be similarly functionalized .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by both the pyrrole ring and the bromoethyl substituent. The bromine atom would make the compound more reactive in nucleophilic substitution reactions. The stability of pyrrole derivatives can vary; for instance, 2-bromo-N-(p-toluenesulfonyl)pyrrole is stable indefinitely at ambient temperature . The solubility and reactivity of this compound would depend on the nature of the substituents and the reaction conditions employed in its synthesis and subsequent reactions.
科学的研究の応用
Synthesis of Pyrrolo[1,2-a]quinolines and Ullazines
Das, Ghosh, and Koenig (2016) demonstrated the use of 1-(2-Bromoethyl)pyrrole in the synthesis of pyrrolo[1,2-a]quinolines and ullazines. These compounds were generated through a light-mediated annulation process, using visible light and blue light irradiation. This innovative method allows for the formation of complex structures at room temperature without the need for metal catalysts (Das, Ghosh, & Koenig, 2016).
End-Quenching of Carbocationic Polymerization
Martínez-Castro, Morgan, and Storey (2009) utilized this compound in the quasiliving polymerization of isobutylene. This study demonstrated how N-(ω-Haloalkyl)pyrroles can efficiently end-cap polyisobutylene chains, a significant advancement in polymer chemistry (Martínez-Castro, Morgan, & Storey, 2009).
Highly Luminescent Polymers
Zhang and Tieke (2008) researched the synthesis of highly luminescent polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit. This research highlighted the potential of such polymers in optoelectronics due to their strong fluorescence and high quantum yield (Zhang & Tieke, 2008).
Ethynylation of Pyrroles
Trofimov et al. (2004) explored the solvent-free ethynylation of pyrroles, including those derived from this compound, to create functionalized pyrroles. This method represents an environmentally friendly approach to synthesizing valuable chemical compounds (Trofimov et al., 2004).
Synthesis of 1,2,3,5-Tetrasubstituted Pyrrole Derivatives
Demir, Akhmedov, and Sesenoglu (2002) demonstrated the use of 2-(2-Bromoallyl)-1,3-dicarbonyl compounds, including derivatives of this compound, in the synthesis of tetrasubstituted pyrroles. This method highlights the versatility of pyrrole derivatives in creating diverse chemical structures (Demir, Akhmedov, & Sesenoglu, 2002).
Catalytic Pyrrole Synthesis
Michlik and Kempe (2013) conducted research on sustainable iridium-catalyzed pyrrole synthesis, potentially involving this compound derivatives. This research is significant for its environmentally friendly approach and its potential applications in materials science (Michlik & Kempe, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-bromoethyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN/c7-3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAVHEZVBGASER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470011 | |
| Record name | 1-(2-bromoethyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78358-86-8 | |
| Record name | 1-(2-bromoethyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Bromoethyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of 1-(2-Bromoethyl)pyrrole in polymer chemistry?
A1: this compound serves as a versatile reagent in polymer synthesis. For instance, it acts as an end-capping agent in the cationic polymerization of isobutylene []. This reaction yields polyisobutylene with a terminal bromide, enabling further functionalization. Additionally, it facilitates the polymerization of 2-ethynylpyridine, producing a polyacetylene derivative with unique optoelectronic properties [].
Q2: How does the structure of this compound influence its reactivity in polymerization reactions?
A2: The reactivity of this compound stems from the presence of both the pyrrole ring and the bromoethyl substituent. In the case of isobutylene polymerization, the electron-rich pyrrole ring can react with the carbocationic chain end []. The length of the alkyl chain connecting the pyrrole and bromide influences the regioselectivity of this reaction, impacting the final polymer structure []. In the polymerization of 2-ethynylpyridine, the bromoethyl group facilitates polymerization through a quaternization reaction with the pyridine nitrogen [].
Q3: Can you provide information on the structural characterization of this compound?
A3: this compound has the molecular formula C6H8BrN and a molecular weight of 174.04 g/mol. While the provided research excerpts don't delve into detailed spectroscopic data, one can expect characteristic signals in NMR and IR spectra. For instance, 1H NMR would show peaks corresponding to the aromatic protons of the pyrrole ring and the methylene protons of the bromoethyl group.
Q4: Beyond polymer chemistry, what other synthetic applications utilize this compound?
A4: this compound serves as a crucial building block in synthesizing heterocyclic compounds. It acts as a precursor for preparing (1H)-3,4-dihydro-pyrrolo [2,1-c][1,4]oxazin-1-one derivatives []. These compounds, containing both pyrrole and oxazine rings, are of interest for their potential anti-inflammatory and analgesic properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)
![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)



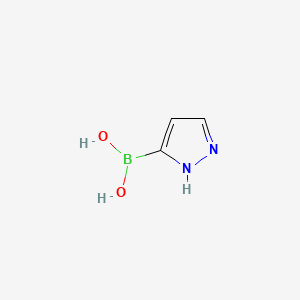

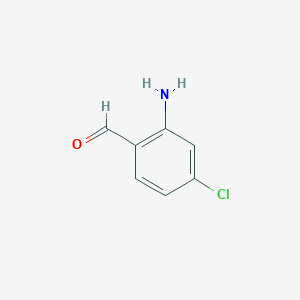
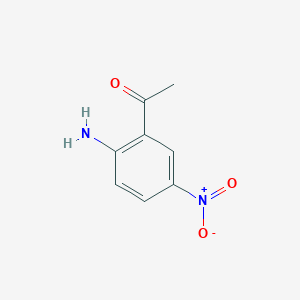
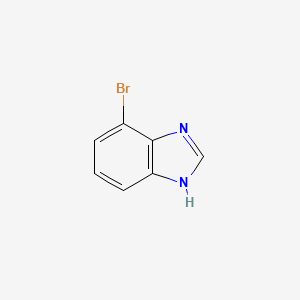
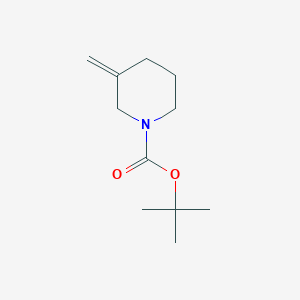
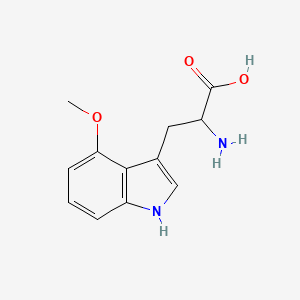
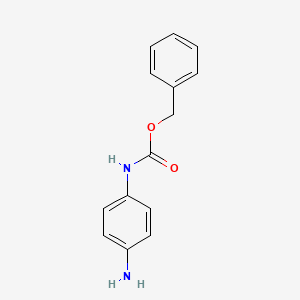
![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)